4-Nitro-1-(3-phenylpropyl)-1H-pyrazole
Overview
Description
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by a nitro group at the 4-position and a phenylpropyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Alkylation: The final step involves the alkylation of the pyrazole ring with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to introduce the phenylpropyl group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.
Scientific Research Applications
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of organic electronic materials due to its electron-withdrawing nitro group, which can enhance the material’s electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in hydrogen bonding and electrostatic interactions, while the phenylpropyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,3-phenylenediamine: Another nitro-substituted aromatic compound with applications in dye synthesis and as a precursor for pharmaceuticals.
4-Nitro-1H-pyrazole: A simpler nitro-substituted pyrazole without the phenylpropyl group, used in various chemical syntheses.
Uniqueness
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole is unique due to the presence of both a nitro group and a phenylpropyl group, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-nitro-1-(3-phenylpropyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLHOOXPUUZYSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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